REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:12][C:13](=[O:16])[CH2:14]Cl)([CH3:11])[CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.CC(C)([O-])C.[K+]>C(O)(C)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([CH3:11])[NH:12][C:13](=[O:16])[CH2:14][O:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
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|
Quantity
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70 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)C(CO)(C)NC(CCl)=O
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Name
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|
Quantity
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1 L
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Type
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solvent
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Smiles
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C(C)(C)(C)O
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Name
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|
Quantity
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52 g
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Type
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reactant
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Smiles
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CC(C)([O-])C.[K+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 30 min
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Duration
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30 min
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Type
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TEMPERATURE
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Details
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after cooling
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Type
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CUSTOM
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Details
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quenched with water
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Type
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CUSTOM
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Details
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evaporated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in EtOAc (500 ml)
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Type
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WASH
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Details
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washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried with Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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to yield the crude title compound
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Type
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CUSTOM
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Details
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The crude product was purified by chromatography on silica gel (PE/EtOAc=20:1 to 1:1)
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Name
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|
Type
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product
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Smiles
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BrC=1C=C(C=CC1)C1(COCC(N1)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |